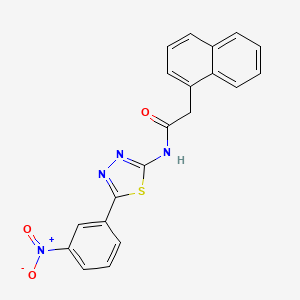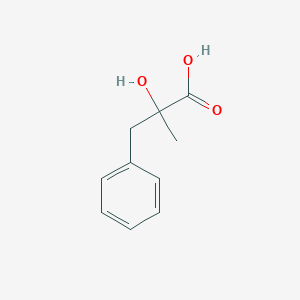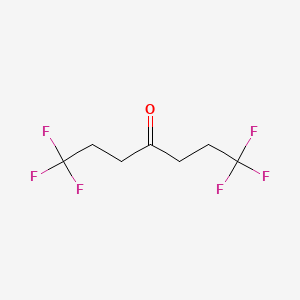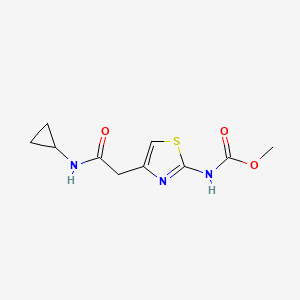
2-((1-Methyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-Methyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid, also known as MTNA, is a chemical compound that has been extensively studied in recent years due to its potential applications in various scientific fields. MTNA is a thionucleoside analog that has been synthesized using a variety of methods, including chemical and enzymatic approaches.
科学研究应用
2-((1-Methyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid has been extensively studied for its potential applications in various scientific fields. One of its primary applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various cancer cells. This compound has also been studied for its potential applications in the treatment of viral infections, such as HIV and hepatitis C.
作用机制
2-((1-Methyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid exerts its anti-cancer and anti-viral effects by inhibiting the activity of enzymes involved in DNA replication and protein synthesis. Specifically, this compound inhibits the activity of thymidylate synthase and dihydrofolate reductase, which are enzymes involved in DNA replication. This compound also inhibits the activity of the viral protease, which is essential for the replication of viral particles.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-viral properties, this compound has also been shown to have anti-inflammatory effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. This compound has also been shown to have antioxidant properties and can scavenge free radicals.
实验室实验的优点和局限性
One of the major advantages of 2-((1-Methyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is its potent anti-cancer and anti-viral properties. This makes it an attractive compound for use in cancer and viral research. Another advantage of this compound is its relative ease of synthesis. However, one of the limitations of this compound is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations.
未来方向
There are several future directions for the study of 2-((1-Methyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid. One area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the exploration of the potential applications of this compound in other scientific fields, such as neurodegenerative diseases and metabolic disorders. Additionally, further studies are needed to determine the optimal dosage and toxicity of this compound in various cell types.
合成方法
2-((1-Methyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid can be synthesized using various methods, including chemical and enzymatic approaches. One of the most commonly used methods is the chemical synthesis approach. This method involves the reaction of 2-chloronicotinic acid with 1-methyl-2,5-dioxopyrrolidine-3-thiol in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
属性
IUPAC Name |
2-(1-methyl-2,5-dioxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c1-13-8(14)5-7(10(13)15)18-9-6(11(16)17)3-2-4-12-9/h2-4,7H,5H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLWPVNOPFYDKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)SC2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxybenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2792655.png)





![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2792667.png)
![N,N'-(pyridine-3,4-diyl)bis(([1,1'-biphenyl]-4-carboxamide))](/img/structure/B2792668.png)
![3-Benzyl-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2792669.png)

![3-Methyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}piperidine](/img/structure/B2792671.png)
![1-(2-Bromophenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B2792673.png)

